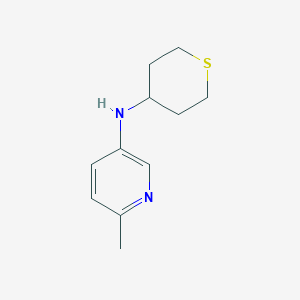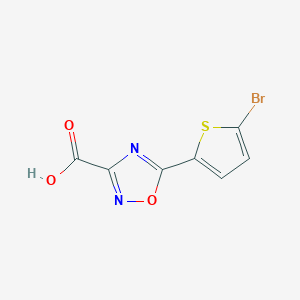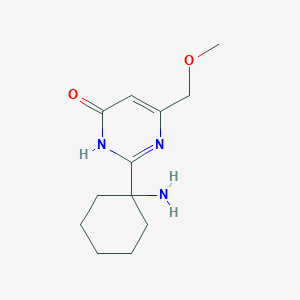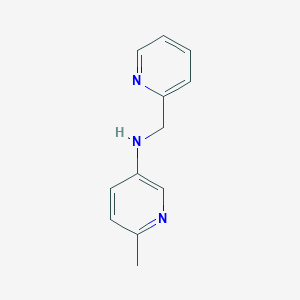![molecular formula C7H4FNS B13066234 6-Fluorothieno[3,2-b]pyridine](/img/structure/B13066234.png)
6-Fluorothieno[3,2-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluorothieno[3,2-b]pyridine is a bicyclic heteroaromatic compound that combines a thieno ring with a pyridine ring, with a fluorine atom attached at the 6th position. This compound is of significant interest in medicinal chemistry due to its potential as a scaffold for drug development, particularly as kinase inhibitors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorothieno[3,2-b]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids to yield 5,6-difluoro-2,3-dihydrothieno[2,3-b]pyridine, which can then be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced fluorination techniques and catalytic processes to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluorothieno[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Vinylstannane: Used in the initial synthesis.
Monothioacetic Acids: Used for cyclization.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives and complex heterocyclic compounds that can be used in further drug development .
Applications De Recherche Scientifique
6-Fluorothieno[3,2-b]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are crucial in cancer therapy.
Biological Studies: The compound is used to study the interaction of heteroaromatic scaffolds with biological targets, particularly proteins involved in signaling pathways.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mécanisme D'action
The mechanism of action of 6-Fluorothieno[3,2-b]pyridine involves its interaction with specific molecular targets, such as kinases. The compound acts as a hydrogen bond acceptor, interacting with the backbone amide NH-group of the target protein. This interaction disrupts the normal function of the protein, leading to its inhibition . The presence of the fluorine atom enhances the compound’s binding affinity and selectivity towards its target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[2,3-c]pyridine: Another bicyclic heteroaromatic compound with similar structural features but different biological activities.
Furo[2,3-b]pyridine: A related compound with a furan ring instead of a thieno ring, used in similar applications.
Uniqueness
6-Fluorothieno[3,2-b]pyridine is unique due to the presence of the fluorine atom, which significantly enhances its chemical and biological properties. This makes it a valuable compound in drug discovery and development .
Propriétés
Formule moléculaire |
C7H4FNS |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
6-fluorothieno[3,2-b]pyridine |
InChI |
InChI=1S/C7H4FNS/c8-5-3-7-6(9-4-5)1-2-10-7/h1-4H |
Clé InChI |
PVSARRXVKQLIRL-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC2=C1N=CC(=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13066166.png)


![Methyl 5-bromo-2-[(methylsulfonyl)amino]benzoate](/img/structure/B13066187.png)



![(1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13066203.png)




